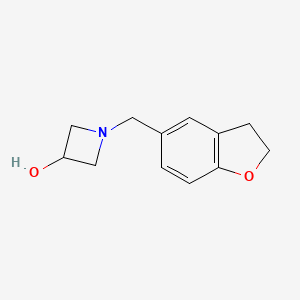

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

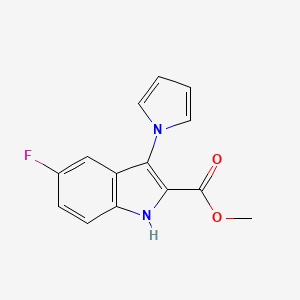

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Pharmacological Evaluation

The compound's relevance in the field of pharmacology is highlighted by research on nitrogen and sulfur-containing heterocyclic compounds. A study by Mistry and Desai (2006) demonstrates the use of microwave-assisted methods to synthesize compounds with potential antibacterial and antifungal properties. This approach emphasizes the compound's role in the development of new pharmacological agents (Mistry & Desai, 2006).

Antibacterial Properties of Azetidinone Derivatives

Research by Chopde et al. (2012) highlights the synthesis of azetidinone derivatives, showing the compound's applicability in creating substances with significant antibacterial activities. This synthesis and characterization of the compound provide insights into its potential use in combating bacterial infections (Chopde et al., 2012).

Role in Synthesis of Antibacterial Quinolones

Frigola et al. (1995) explored the synthesis of azetidinylquinolones, investigating their structure-activity relationships. This research is critical in understanding the compound's efficacy in developing new antibacterial agents, particularly in the context of quinolones (Frigola et al., 1995).

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

Ansari and Lal (2009) focused on synthesizing novel azetidin-2-ones and examining their antimicrobial properties. This work contributes to our understanding of the compound's potential in developing new antimicrobial agents (Ansari & Lal, 2009).

Anti-inflammatory Applications

The research by Kalsi et al. (1990) on the synthesis of indolyl azetidinones and their anti-inflammatory activity showcases the compound's potential in developing treatments for inflammation-related conditions (Kalsi et al., 1990).

Potential in Serotonin-3 Receptor Antagonism

Kuroita et al. (1994) synthesized N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, demonstrating the compound's role in developing serotonin-3 receptor antagonists. This research highlights its importance in the field of neuropharmacology (Kuroita et al., 1994).

In Vitro Antimicrobial Screening of Quinoline Derivatives

Desai and Dodiya (2014) conducted a study on quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, showing the compound's potential in developing agents with antibacterial properties (Desai & Dodiya, 2014).

Direcciones Futuras

Future research could focus on synthesizing “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol” and investigating its potential biological activities. Given the interest in 2,3-Dihydrobenzofuran derivatives as inhibitors of fungi, bacteria, and virus protein , this compound could also be investigated in this context.

Mecanismo De Acción

Target of Action

The primary targets of “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol” are cancer cells. It has been found to have significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting cell growth. During the reaction process, a 2- (allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .

Biochemical Pathways

The affected pathways are those involved in cell growth and proliferation. The compound’s interaction with these pathways results in the inhibition of cell growth, thereby exerting its anticancer effects .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and the induction of cell death in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRMHQIGPWYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)